Methyl 2,5,7-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate
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Overview
Description
Methyl 2,5,7-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate is a chemical compound with the molecular formula C12H20O3 and a molecular weight of 212.29 g/mol . This compound is characterized by its unique spiro structure, which includes a spirocyclic oxaspiro ring system. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,5,7-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the esterification of 2,5,7-trimethyl-1-oxaspiro[2.5]octane-2-carboxylic acid with methanol in the presence of a strong acid catalyst . The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,5,7-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 2,5,7-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, including drug development and delivery systems.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2,5,7-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets. The spiro structure allows it to fit into unique binding sites on enzymes and receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 2,5,7-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate is unique due to its specific spirocyclic structure and the presence of multiple methyl groups. These features confer distinct chemical reactivity and biological activity, making it valuable for specialized applications .
Properties
Molecular Formula |
C12H20O3 |
---|---|
Molecular Weight |
212.28 g/mol |
IUPAC Name |
methyl 2,5,7-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C12H20O3/c1-8-5-9(2)7-12(6-8)11(3,15-12)10(13)14-4/h8-9H,5-7H2,1-4H3 |
InChI Key |
WXNDMWQNSVWYEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC2(C1)C(O2)(C)C(=O)OC)C |
Origin of Product |
United States |
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